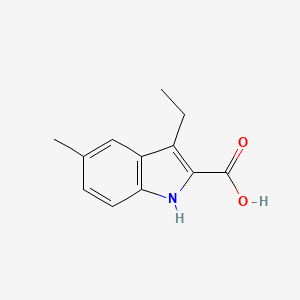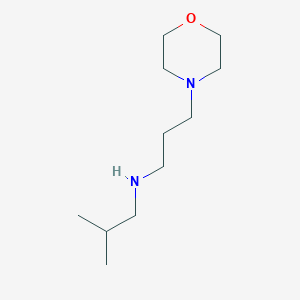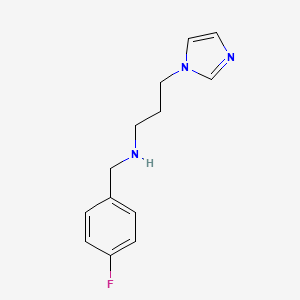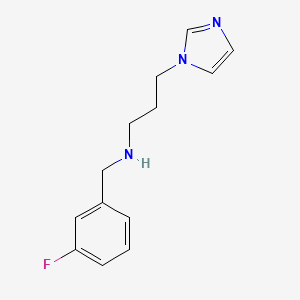
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is an organic compound that features both an ethoxypropyl group and a pyridinyl group attached to an ethylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine typically involves the following steps:
Formation of the Ethoxypropyl Intermediate: This can be achieved by reacting 3-chloropropanol with sodium ethoxide to form 3-ethoxypropyl chloride.
Alkylation of Pyridine: The 3-ethoxypropyl chloride is then reacted with 2-pyridyl ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The ethoxypropyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of secondary or tertiary amines.
科学研究应用
Chemistry
In chemistry, (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The pyridinyl group is known for its ability to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of polymers and other advanced materials.
作用机制
The mechanism of action of (3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The pyridinyl group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the ethoxypropyl group can enhance the compound’s solubility and membrane permeability.
相似化合物的比较
Similar Compounds
3-Ethoxypropylamine: Similar in structure but lacks the pyridinyl group.
2-Pyridyl ethylamine: Contains the pyridinyl group but lacks the ethoxypropyl group.
Uniqueness
(3-Ethoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is unique due to the presence of both ethoxypropyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-ethoxy-N-(1-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-15-10-6-9-13-11(2)12-7-4-5-8-14-12/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGYYTCOGROGAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














